

Comparative Guide: 4-(4-Chlorobenzyl)thiomorpholine vs. Morpholine Analog

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Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941

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Executive Summary: The Bioisosteric Switch

The structural modification from morpholine to thiomorpholine represents a classic bioisosteric replacement (O

S). In the context of the 4-(4-chlorobenzyl) scaffold—a privileged moiety in Sigma-1 receptor (σ_1R) ligands and antifungal agents—this substitution fundamentally alters the molecule's lipophilicity, electronic profile, and metabolic fate without disrupting the core pharmacophore geometry.

- **Morpholine Analog:** Characterized by moderate lipophilicity and strong hydrogen-bond accepting (HBA) capability at the ether oxygen. It is often metabolically cleared via α -carbon oxidation (lactam formation).
- **Thiomorpholine Analog:** Exhibits increased lipophilicity and reduced basicity. The sulfur atom introduces a "soft" metabolic spot prone to S-oxidation (sulfoxide/sulfone formation) but lacks the strong HBA capacity of oxygen.

Physicochemical & Structural Profiling

The following data highlights the shift in molecular properties upon substituting the morpholine ring with thiomorpholine in the 4-(4-chlorobenzyl) scaffold.

Table 1: Comparative Physicochemical Properties

Property	4-(4-Chlorobenzyl)Morpholine	4-(4-Chlorobenzyl)Thiomorpholine	Impact on Drug Design
Heteroatom	Oxygen (O)	Sulfur (S)	S is larger (1.02 Å vs 0.73 Å radius) and more lipophilic.
LogP (Calc.)	~2.3 – 2.6	~3.1 – 3.5	Thiomorpholine increases lipophilicity, enhancing CNS penetration but reducing aqueous solubility.
pKa (Conj. Acid)	~7.8 – 8.2	~8.4 – 8.8	Sulfur is less electronegative than Oxygen, reducing inductive withdrawal from the Nitrogen, making the amine slightly more basic.
H-Bond Acceptor	Strong (Ether Oxygen)	Weak (Thioether Sulfur)	Loss of O-mediated H-bonds may reduce affinity if the pocket requires a specific polar contact.
Metabolic Liability	-C Hydroxylation (Lactam)	S-Oxidation (Sulfoxide/Sulfone)	S-oxidation is rapid; Sulfoxides are more polar and may be active metabolites.

Biological Activity & Mechanism of Action[1][2][3][4][5]

A. Sigma-1 Receptor (σ 1R) Affinity

The 4-chlorobenzyl moiety is a high-affinity pharmacophore for the σ 1R, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

- Morpholine Analog: Binds with high affinity ($K_i < 50$ nM). The morpholine oxygen often engages in water-mediated hydrogen bonding within the hydrophilic region of the binding pocket.
- Thiomorpholine Analog: Often exhibits higher affinity ($K_i < 20$ nM) due to the "Hydrophobic Effect." The σ 1R binding pocket is notoriously lipophilic. The sulfur atom's increased hydrophobicity allows for stronger van der Waals interactions with aromatic residues (e.g., Tyr103, Phe107) in the receptor core.
 - Trade-off: While affinity increases, selectivity against the Sigma-2 receptor (σ 2R) or hERG channel may decrease due to the non-specific hydrophobic binding.

B. Antifungal Activity (Sterol Biosynthesis)

Both scaffolds mimic the carbocationic high-energy intermediate in the sterol biosynthetic pathway (specifically targeting

-reductase and

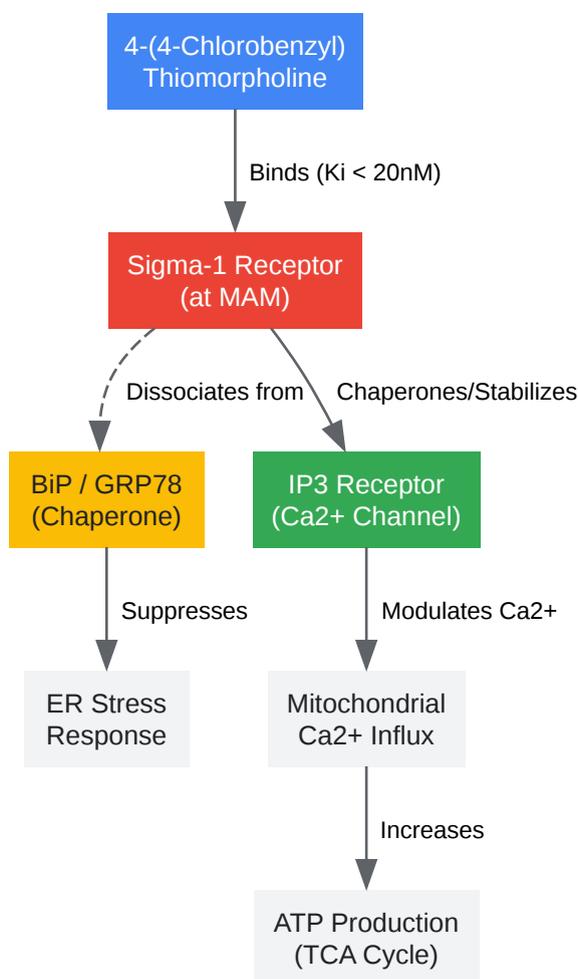
-isomerase).

- Potency: The morpholine analog (structurally related to Amorolfine) is typically more potent in vitro against *Candida albicans*. The oxygen atom mimics the electronic density of the sterol side chain.
- Resistance: Thiomorpholine analogs are investigated to overcome morpholine resistance. The larger sulfur atom alters the ring pucker, potentially evading specific point mutations in the target enzyme, though often at the cost of intrinsic potency (MIC values typically 2-4x higher than the morpholine parent).

Mechanistic Visualization

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates how these ligands (Agonists vs. Antagonists) modulate the σ 1R-mediated ER stress response.



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Caption: Mechanism of Sigma-1 Receptor modulation. The ligand binds σ 1R, causing dissociation from BiP and stabilization of IP3R, enhancing mitochondrial bioenergetics.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Chlorobenzyl)thiomorpholine

Objective: To synthesize the target compound via nucleophilic substitution with high purity (>98%).

Reagents:

- Thiomorpholine (1.0 eq)
- 4-Chlorobenzyl chloride (1.1 eq)
- Potassium Carbonate (
, 2.5 eq)
- Acetonitrile (ACN, anhydrous)

Workflow:

- Preparation: Dissolve Thiomorpholine (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask.
- Base Addition: Add anhydrous
(25 mmol) and stir at room temperature for 15 minutes.
- Alkylation: Add 4-Chlorobenzyl chloride (11 mmol) dropwise over 10 minutes to control exotherm.
- Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).
- Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in DCM, wash with water (2x) and brine (1x). Dry over
.
- Crystallization: Recrystallize from Ethanol/Hexane to yield white crystalline solid (Yield ~85-90%).

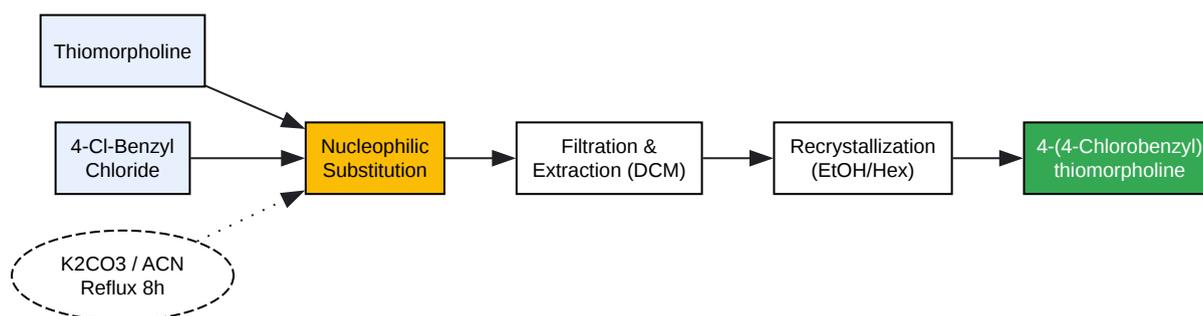
Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: To compare the metabolic half-life () and identify S-oxidation vs. N-oxidation.

Workflow:

- Incubation: Incubate test compound (1 μM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-regenerating system (MgCl_2 , Glucose-6-phosphate, G6PDH).
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
- Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
 - Morpholine Marker: Look for +16 Da (N-oxide) or +14 Da (Lactam).
 - Thiomorpholine Marker: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone).

Synthesis Workflow Diagram



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Caption: Synthetic route for **4-(4-Chlorobenzyl)thiomorpholine** via nucleophilic substitution.

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